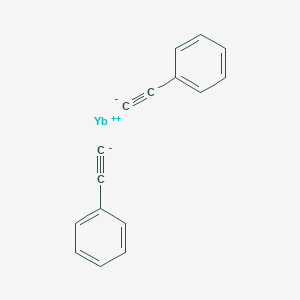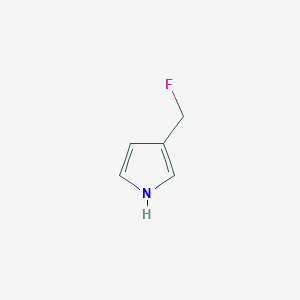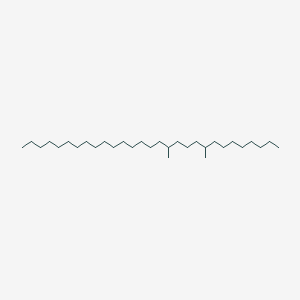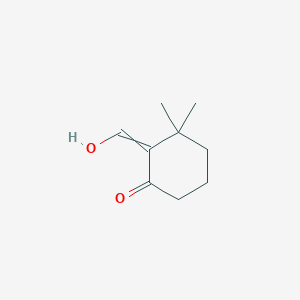
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure characterized by a hydroxymethylidene group attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate hydroxymethylidene derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sodium methoxide in toluene have been reported to be effective in the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism by which 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
- 2-(Hydroxymethylidene)indan-1-one
- 3-Hydroxymethylidene-4-piperidone
- 2-Hydroxymethylidene-7-methoxyindan-1-one
Comparison: 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is unique due to its specific structural features, such as the presence of a dimethyl group on the cyclohexanone ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
属性
CAS 编号 |
65716-59-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(hydroxymethylidene)-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-8(11)7(9)6-10/h6,10H,3-5H2,1-2H3 |
InChI 键 |
VYPAILKOQKEOFN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(=O)C1=CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
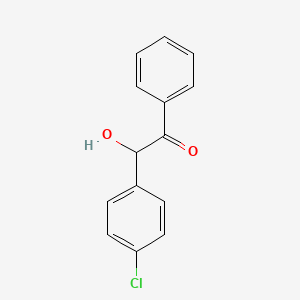
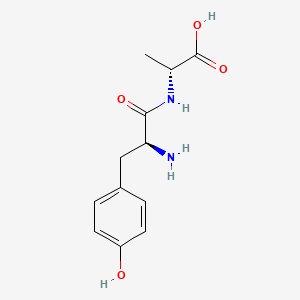
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
